2-cyano-3'-thiomorpholinomethyl benzophenone
Description
2-Cyano-3'-thiomorpholinomethyl benzophenone is a benzophenone derivative characterized by a cyano group (-CN) at the 2-position and a thiomorpholinomethyl group (-CH₂-thiomorpholine) at the 3'-position of the benzophenone core. Benzophenones are aromatic ketones widely studied for their UV-absorbing properties and biological activities. This compound is commercially available for research purposes, though its specific biological activity remains understudied .
Properties
IUPAC Name |
2-[3-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c20-13-17-5-1-2-7-18(17)19(22)16-6-3-4-15(12-16)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPWXMZPQWVARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643356 | |
| Record name | 2-{3-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-84-0 | |
| Record name | 2-{3-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3’-thiomorpholinomethylbenzophenone typically involves the reaction of benzophenone with thiomorpholine and a cyano group donor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2-Cyano-3’-thiomorpholinomethylbenzophenone may involve large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or thiomorpholine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
2-Cyano-3’-thiomorpholinomethylbenzophenone is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-Cyano-3’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The cyano group and thiomorpholine moiety play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Anticancer Activity
CDODO-Me-11 (Methyl 2-cyano-3,11-dioxooleana-1,12-dien-30-oate)
- Core Structure: Glycyrrhetinic acid (triterpenoid backbone).
- Key Substituents: 2-Cyano, 3,11-diketo groups, and a methyl ester at C30.
- Activity : Exhibits potent antileukemia effects against HL-60 cells (IC₅₀ ≈ 0.5 μM) .
Compound 9b (N-(2-Cyano-3,11-dioxoolean-1,12-dien-30-yl)-4-piperidyl piperidine)
- Core Structure : Glycyrrhetinic acid.
- Key Substituents: 2-Cyano, 3,11-diketo groups, and a piperidine-piperidyl moiety at C30.
- Activity : Twice as potent as CDODO-Me-11 (IC₅₀ ≈ 0.25 μM) due to enhanced cellular uptake from the nitrogen heterocycle .
2-Cyano-3'-Thiomorpholinomethyl Benzophenone
- Core Structure: Benzophenone (simpler aromatic backbone).
- Key Substituents: 2-Cyano, 3'-thiomorpholinomethyl.
- Inferred Activity: While direct data are lacking, the cyano group and thiomorpholine substituent may synergize to improve solubility and target binding, similar to CDODO-Me-11 and 9b. The thiomorpholine group’s sulfur atom could facilitate interactions with enzyme active sites.
Benzophenone Derivatives in Non-Pharmacological Contexts
- Benzophenone (Parent Compound): Found in food systems (e.g., sourdough) as an aroma volatile but lacks reported bioactivity .
- 2-Pentadecanone and Nonanal: Benzophenone-related ketones identified in sourdough, highlighting structural versatility but divergent applications (aroma vs. pharmacology) .
Data Table: Structural and Functional Comparison
Key Observations
Substituent Impact: Cyano groups enhance antiproliferative activity across diverse scaffolds (triterpenoid vs. benzophenone). Nitrogen/sulfur heterocycles (e.g., piperidine, thiomorpholine) may improve pharmacokinetics .
Structural Simplicity: The benzophenone core of this compound offers synthetic accessibility compared to glycyrrhetinic acid derivatives but requires validation of bioactivity.
Biological Activity
2-Cyano-3'-thiomorpholinomethyl benzophenone is a compound belonging to the class of benzophenone derivatives, characterized by the presence of a cyano group and a thiomorpholinomethyl group. Its unique structural features contribute to its significant biological activities, making it a focus of research in various fields, including pharmacology and materials science. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the cyano and thiomorpholinomethyl groups enhances its reactivity and binding affinity with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular pathways:
- Binding Affinity : The cyano group increases the electron-withdrawing capacity, enhancing the compound's ability to interact with nucleophiles.
- Target Interaction : It has shown potential in inhibiting certain enzymes and receptors involved in cellular proliferation and inflammation.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have demonstrated its effectiveness in inhibiting the growth of cancer cell lines, including breast and leukemia cells.
- Anti-inflammatory Effects : The compound has been reported to reduce nitric oxide production in macrophages, indicating potential anti-inflammatory properties.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
Comparative Analysis
To understand the significance of this compound's biological activity, it is essential to compare it with other related compounds. The following table summarizes key differences in biological activities among selected benzophenone derivatives:
| Compound | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Low |
| 2-Cyano-4'-methyl benzophenone | Moderate | Low | Moderate |
| 2-Cyano-3'-methyl benzophenone | Low | High | Low |
Case Studies
- Anticancer Research : A study conducted on various derivatives of benzophenones indicated that this compound significantly inhibited cell proliferation in human leukemia cell lines, with an IC50 value lower than that of its analogs .
- Inflammation Studies : In vitro assays demonstrated that this compound effectively reduced nitric oxide levels induced by inflammatory stimuli in mouse macrophages, showcasing its potential as an anti-inflammatory agent .
- Microbial Efficacy : An investigation into the antimicrobial properties revealed that while not the most potent among its peers, it still exhibited some activity against Gram-positive bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
